![molecular formula C20H20F3N3O2S2 B2770464 2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 440329-84-0](/img/structure/B2770464.png)
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H20F3N3O2S2 and its molecular weight is 455.51. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Conformation
Studies on related compounds reveal insights into their crystal structures and molecular conformations. For example, research on certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides has provided detailed crystallographic data, showing how these molecules fold and how their structural conformations are stabilized through intramolecular hydrogen bonding. This information is crucial for understanding the chemical and physical properties of these compounds, which can be applied to drug design and material science (Subasri et al., 2016).
Antitumor Activity
Research into derivatives of thieno[3,2-d]pyrimidine shows significant potential in antitumor activities. These studies explore how variations in the molecular structure of thieno[3,2-d]pyrimidine derivatives affect their efficacy against various cancer cell lines, offering promising leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Some synthesized compounds related to the chemical have been evaluated for their antimicrobial activities. These studies highlight the potential of thieno[3,2-d]pyrimidine derivatives as antimicrobial agents, showing effectiveness against various bacterial and fungal strains. This research paves the way for developing new antibiotics and antimicrobial treatments (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S2/c1-12(2)7-9-26-18(28)17-15(8-10-29-17)25-19(26)30-11-16(27)24-14-6-4-3-5-13(14)20(21,22)23/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIWHBOEJHCILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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